

Comparative Analysis of Purinergic Receptor Cross-Reactivity: A Profile of MRS2500

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Compound of Interest		
Compound Name:	XAC	
Cat. No.:	B1574451	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of MRS2500, a potent and selective antagonist for the P2Y1 purinergic receptor, with other purinergic receptor subtypes. The data presented herein is intended to serve as a valuable resource for those engaged in the study of purinergic signaling and the development of novel therapeutics targeting this receptor family.

Disclaimer: The following guide uses MRS2500 as a well-characterized example to illustrate a cross-reactivity comparison. The hypothetical compound "**XAC**" from the prompt is replaced with MRS2500, for which public data is available.

Data Presentation: Quantitative Comparison of MRS2500 Affinity Across Purinergic Receptors

The selectivity of a ligand is quantitatively expressed by comparing its binding affinity (Ki) or functional inhibition (IC50) across various receptor subtypes. A lower value indicates a higher affinity or potency. The following table summarizes the reported affinity of MRS2500 for a range of human purinergic receptors.



Receptor Subtype	Ligand/Antagonist	Ki (nM)	Reference
P2Y1	MRS2500	0.78	[1]
P2Y12	MRS2500	> 1000	[2]
P2Y13	MRS2500	> 1000	[2]
A1 (Adenosine)	MRS2500	No significant affinity reported	N/A
A2A (Adenosine)	MRS2500	No significant affinity reported	N/A
A2B (Adenosine)	MRS2500	No significant affinity reported	N/A
A3 (Adenosine)	MRS2500	No significant affinity reported	N/A

Note: Comprehensive Ki or IC50 values for MRS2500 against all P2X and other P2Y subtypes are not readily available in a single public source, highlighting its high selectivity for the P2Y1 receptor.

Experimental Protocols

The determination of a compound's binding affinity and selectivity is achieved through standardized experimental assays. Below is a representative protocol for a radioligand binding assay to determine the affinity of a test compound for the P2Y1 receptor.

Radioligand Binding Assay for P2Y1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., MRS2500) for the human P2Y1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

 Cell membranes prepared from a cell line overexpressing the human P2Y1 receptor (e.g., Sf9 insect cells or CHO cells).



- Radiolabeled P2Y1 antagonist, e.g., [3H]MRS2279.
- Test compound (unlabeled antagonist, e.g., MRS2500) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
- Non-specific binding control: a high concentration of a known P2Y1 antagonist (e.g., 10 μM MRS2179).
- 96-well filter plates (e.g., GF/C glass fiber filters).
- Scintillation cocktail and a scintillation counter.

Procedure:

- Reaction Setup: In a 96-well plate, combine the P2Y1 receptor-containing membranes, a
 fixed concentration of the radioligand ([3H]MRS2279), and varying concentrations of the
 unlabeled test compound.
- Total and Non-specific Binding:
 - For total binding, wells contain membranes and radioligand in the assay buffer.
 - For non-specific binding, wells contain membranes, radioligand, and a high concentration of a non-radiolabeled P2Y1 antagonist.
- Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plates using a vacuum manifold. This step separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: After drying the filters, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.



Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

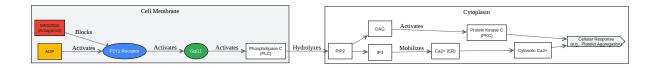
Signaling Pathways and Cross-Reactivity Visualization

Understanding the signaling pathways of the target receptor and potential off-target receptors is crucial for predicting the functional consequences of cross-reactivity.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[3] Upon activation by its endogenous agonist, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This pathway is integral to various physiological processes, including platelet aggregation and neurotransmission.





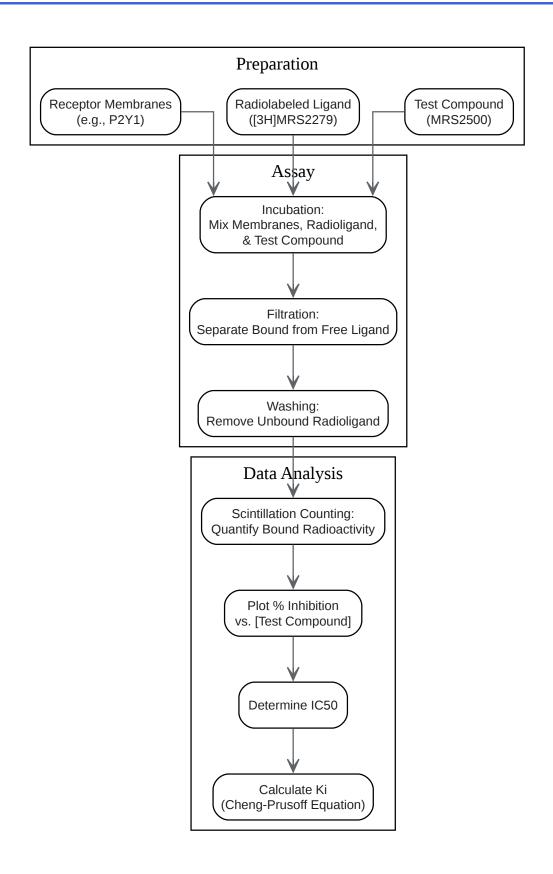
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P2Y1 Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.





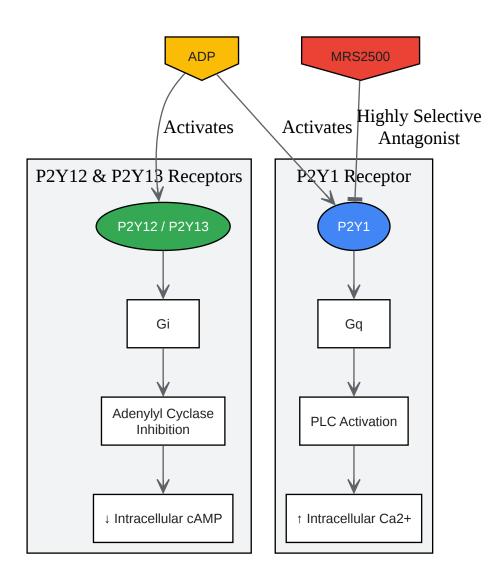
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Workflow for Radioligand Binding Assay



Cross-Reactivity with other P2Y Receptors

While MRS2500 is highly selective, it is important to consider the signaling pathways of closely related receptors for which even minor cross-reactivity could be relevant in certain contexts. The P2Y12 and P2Y13 receptors, like P2Y1, are also activated by ADP. However, they couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This contrasting signaling pathway underscores the importance of receptor selectivity.



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Contrasting Signaling of P2Y Subtypes



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